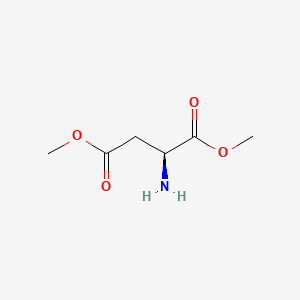

Dimethyl L-aspartate

Description

Contextualization within Amino Acid Ester Chemistry

Dimethyl L-aspartate is classified as an amino acid diester. Unlike its parent amino acid, L-aspartic acid, which exists as a zwitterion (containing both a positive and negative charge) under physiological conditions, this compound does not exhibit this zwitterionic character. rsc.org This fundamental difference significantly alters its physical properties. A key consequence is its increased solubility in a wide range of organic solvents, which is a notable advantage for its use in organic synthesis and conformational studies in non-aqueous environments. rsc.org The presence of the ester groups, along with the free amino group, makes the molecule a versatile chemical entity, though it also contributes to lower stability, making its more stable hydrochloride salt form preferable for long-term storage. guidechem.com

Significance as a Precursor and Research Intermediate

One of the most critical roles of this compound in academic research is its function as a precursor and a versatile intermediate in organic synthesis. guidechem.com It is widely utilized as a fundamental building block for constructing more complex molecules. cymitquimica.combloomtechz.com Researchers in pharmaceutical chemistry and materials science employ it as a starting material for the synthesis of a variety of target compounds, including pharmaceuticals, peptides, and other optically active materials. guidechem.combloomtechz.comontosight.ai Its structure allows for modifications at the amino group or through reactions involving the ester functionalities, providing a flexible scaffold for creating novel chemical entities. For instance, it is a key intermediate in the synthesis of (+)-pilocarpine analogues and various peptide chains. google.com

Overview of Key Research Domains

The application of this compound spans several key domains of scientific inquiry. Its importance is particularly pronounced in the following fields:

Medicinal and Pharmaceutical Chemistry : The compound serves as an intermediate in the synthesis of new pharmaceutical compounds. ontosight.aiontosight.ai It is a precursor for creating derivatives with potential therapeutic applications, such as antineoplastic (anti-tumor) agents. bloomtechz.comnih.gov Research has shown that the L-aspartic acid dimethyl ester moiety can be crucial for the antiproliferative activity of certain molecules. nih.gov

Peptide Synthesis : this compound and its hydrochloride salt are commonly used in peptide chemistry to incorporate aspartic acid residues into peptide sequences. bloomtechz.comsigmaaldrich.comtcichemicals.com

Biochemistry and Metabolic Research : As a derivative of L-aspartic acid, it is used as a model compound or a probe to investigate various metabolic pathways in organisms. bloomtechz.com It can also be used as a substrate or inhibitor to study the activity of enzymes like proteases. bloomtechz.combiosynth.com

Neuroscience : Derivatives of aspartic acid are known to play roles in neurotransmission, making compounds like this compound objects of interest in neurobiology for their potential to interact with neurotransmitter systems. cymitquimica.comontosight.ai

Physical Organic Chemistry : The compound's solubility in organic solvents allows for detailed studies of its conformational preferences using spectroscopic methods like IR and NMR, providing fundamental insights into the forces that govern molecular structure. rsc.org

Chemical and Physical Properties

The following table summarizes key properties of this compound and its common hydrochloride salt form.

| Property | Value | Form |

| IUPAC Name | dimethyl (2S)-2-aminobutanedioate nih.gov | Free Base |

| Molecular Formula | C₆H₁₁NO₄ cymitquimica.comnih.gov | Free Base |

| Molecular Weight | 161.16 g/mol nih.gov | Free Base |

| CAS Number | 6384-18-5 cymitquimica.comnih.govsielc.com | Free Base |

| Appearance | White crystalline solid cymitquimica.com / Pale yellow oil prepchem.com | Free Base |

| Molecular Formula | C₆H₁₂ClNO₄ bloomtechz.comthermofisher.com | Hydrochloride Salt |

| Molecular Weight | 197.62 g/mol nih.gov | Hydrochloride Salt |

| CAS Number | 32213-95-9 bloomtechz.comthermofisher.com | Hydrochloride Salt |

| Appearance | White to off-white crystalline powder bloomtechz.comthermofisher.com | Hydrochloride Salt |

| Melting Point | 115-117 °C bloomtechz.comchemicalbook.com | Hydrochloride Salt |

| Solubility | Soluble in water and methanol (B129727) chemicalbook.com | Hydrochloride Salt |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHXBBOSJKPUJL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213289 | |

| Record name | Dimethyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6384-18-5 | |

| Record name | 1,4-Dimethyl L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6384-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl L-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Dimethyl L Aspartate

Direct Esterification Routes for Dimethyl L-Aspartate Synthesis

The most common and direct method for synthesizing this compound is the Fischer esterification of L-aspartic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid.

The esterification of L-aspartic acid's two carboxylic acid groups is achieved using methanol in the presence of an acid catalyst. bloomtechz.com Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and chlorotrimethylsilane (B32843) (TMSCl). bloomtechz.comresearchgate.net One established protocol involves dispersing L-aspartic acid in methanol, followed by the addition of concentrated sulfuric acid. google.com An alternative method utilizes hydrochloric acid as the catalyst with methanol. prepchem.com

More recent approaches have explored TMSCl as a mediator for the esterification of amino acids. researchgate.net This method is valued for its mild conditions and can be applied to various alcohols. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the molar ratio of reactants.

For the sulfuric acid-catalyzed method, a high yield of 98.5% was achieved by maintaining the reaction temperature at 89°C and continuously adding methanol over 4 hours while simultaneously distilling it off to remove the water byproduct, thereby driving the equilibrium towards the product. google.com In this process, a molar excess of methanol (over 10 equivalents) is beneficial. google.com Using hydrochloric acid as a catalyst, a yield of 78.4% of this compound hydrochloride was obtained. prepchem.com

Strategies to enhance yield focus on the effective removal of water formed during the reaction. The continuous addition and distillation of the alcohol is one such strategy. google.com The use of reagents like TMSCl also facilitates the reaction, often under less harsh conditions than traditional strong acids. researchgate.net

Table 1: Comparison of Direct Esterification Protocols for this compound Synthesis

| Catalyst | Reactants | Key Conditions | Reported Yield | Citation |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | L-aspartic acid, Methanol | Temperature at 89°C; continuous addition and distillation of methanol over 4 hours. | 98.5% | google.com |

| Hydrochloric Acid (HCl) | L-aspartic acid, Methanol | Standard esterification procedure, followed by cooling to crystallize the hydrochloride salt. | 78.4% | prepchem.com |

N-Alkylation and N-Acylation Reactions

The primary amine group of this compound is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions to produce a diverse range of substituted compounds.

N-substituted derivatives of this compound are valuable in the synthesis of pharmaceuticals and food additives. researchgate.net Reductive alkylation is a common method for this transformation. For example, N-(3,3-dimethylbutyl)-L-aspartic acid dimethyl ester is prepared by the reductive alkylation of this compound hydrochloride with 3,3-dimethylbutyraldehyde. google.com The reaction is typically carried out in methanol with a palladium on carbon (Pd/C) catalyst. google.com

Another approach involves direct alkylation using an alkyl halide. The synthesis of (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate is achieved by reacting (S)-Dimethyl aspartate hydrochloride with 9-bromo-9-phenylfluorene (B18599) in acetonitrile, yielding the N-protected derivative. orgsyn.org Furthermore, N-methyl-DL-aspartic acid derivatives can be synthesized via the Michael addition of methylamine (B109427) to dimethyl fumarate. researchgate.net

Table 2: Methods for Synthesis of N-Substituted this compound Derivatives

| Method | Reagents | Product | Citation |

|---|---|---|---|

| Reductive Alkylation | This compound HCl, 3,3-dimethylbutyraldehyde, Pd/C | N-(3,3-dimethylbutyl)-L-aspartic acid dimethyl ester | google.com |

| Direct Alkylation | This compound HCl, 9-bromo-9-phenylfluorene, K₃PO₄ | (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate | orgsyn.org |

| Michael Addition | Dimethyl fumarate, Methylamine | N-methyl-DL-aspartic acid dimethyl ester | researchgate.net |

N-acetylation is a fundamental transformation for modifying the amino group. The product, N-acetyl-L-aspartic acid (NAA), is a significant metabolite in the brain. ebi.ac.uk While biological synthesis involves the enzyme L-aspartate N-acetyltransferase, chemical synthesis provides a practical route for laboratory-scale production. nih.gov

A common chemical route involves the acetylation of L-aspartic acid with acetic anhydride. google.com Often, this process is carried out through a three-step sequence of protection, acylation, and deprotection to achieve high efficiency. google.com In the context of this compound, the amine group can be modified to an amide to synthesize monomers for polycondensation reactions, as demonstrated in the synthesis of L-aspartic acid-based polyesters. acs.org This amide formation is a type of N-acylation. acs.org

Side-Chain Functionalization and Modification

Side-chain functionalization of this compound involves the selective modification of one of the two ester groups, typically the β-ester. This requires orthogonal protection strategies where the two carboxyl groups can be differentiated.

In solid-phase peptide synthesis (SPPS), selective modification of the side chain is crucial. acs.org An efficient strategy involves the on-resin deprotection of a side-chain tert-butyl-protected aspartic acid using a Lewis acid like iron(III) chloride (FeCl₃). acs.orgresearchgate.net This mild method allows for the subsequent on-resin incorporation of amides, esters, and thioesters in good yield. acs.orgresearchgate.net Although this example uses a tert-butyl protecting group, the principle of selective deprotection and subsequent modification is directly applicable to systems involving different esters, such as a benzyl (B1604629) ester and a methyl ester. acs.org

Another strategy involves synthesizing monomers where the side chain is already functionalized before polymerization. For instance, L-aspartic acid can be converted to dimethyl ester monomers that contain acetal (B89532) or stearate (B1226849) groups on the side chain. acs.org These functionalized monomers are then used in melt polycondensation to create polyesters with specific side-chain functionalities. acs.org Such approaches highlight the versatility of the aspartic acid scaffold for creating polymers with tailored properties. acs.org

Regioselective Alkylation at Beta-Carbon (Cβ)

The regioselective alkylation of the β-carbon (Cβ) of this compound is a powerful tool for creating novel amino acid derivatives. This selectivity is often achieved through the use of a bulky N-protecting group, such as the 9-phenylfluorenyl (PhFl) group. acs.org The steric hindrance provided by the PhFl group prevents the abstraction of the α-proton by strong bases, leading to the exclusive enolization of the side-chain ester. acs.org This allows for subsequent alkylation at the Cβ position. acs.org

This strategy has been successfully employed for the regioselective dimethylation of the Cβ of PhFl-protected aspartate diesters. acs.org The use of excess base and electrophile favors the formation of the β,β-dimethylated product. acs.org Significantly, the PhFl protecting group also prevents epimerization at the α-carbon, even under the strongly basic conditions required for dimethylation. acs.org While diastereoselectivity of Cβ alkylation can be low, sometimes resulting in nearly 1:1 mixtures, high selectivities can also be achieved. mdpi.com

Manipulation of Carboxylic Ester Groups

The two carboxylic ester groups of this compound offer opportunities for selective manipulation, enabling the synthesis of a diverse array of derivatives. One common transformation is the hydrolysis of the ester groups to yield the corresponding carboxylic acids. For instance, the tert-butyl ester group on the side chain of an aspartic acid derivative can be cleaved using ferric chloride in dichloromethane. nih.gov

Furthermore, these ester functionalities are crucial in peptide synthesis, where they act as protecting groups for the carboxylic acid and amine moieties of aspartic acid. This protection facilitates selective coupling reactions with other amino acid derivatives. Following peptide assembly, the ester groups can be cleaved to reveal the final peptide product. Transesterification reactions can also be performed to generate different esters by reacting this compound with various alcohols.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to produce complex molecules. This compound and its derivatives are valuable substrates in such pathways.

Enzymatic Ester Acyl Transferase Applications

α-Amino acid ester acyl transferases are enzymes that can catalyze the formation of peptide bonds. A notable industrial application involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methyl ester from L-aspartic acid dimethyl ester and L-phenylalanine using an α-amino acid ester acyl transferase. researchgate.net This enzymatic step is part of a novel route for the production of the artificial sweetener aspartame (B1666099). researchgate.net Researchers have also focused on improving the activity of these enzymes through random and rational mutagenesis to enhance the production of aspartame intermediates. nih.gov

Combined Enzymatic and Chemical Transformation Pathways

The synergy between enzymatic and chemical steps allows for the synthesis of complex molecules that are challenging to produce through purely chemical methods. For example, a three-step chemoenzymatic synthesis of L-threo-3-benzyloxyaspartate (L-TBOA) and its derivatives starts from dimethyl acetylenedicarboxylate. researchgate.net In this process, an engineered variant of methylaspartate ammonia (B1221849) lyase (MAL) is used as a biocatalyst. acs.org

Another example is the synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase). researchgate.netacs.org This enzyme catalyzes the asymmetric addition of different arylalkylamines to fumarate, yielding the corresponding N-substituted L-aspartic acids with excellent enantiopurity. researchgate.net These enzymatically produced amino acids can then undergo further chemical modifications, such as acid-catalyzed esterification and cyclization. acs.org

This compound as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it a valuable starting material for the synthesis of optically pure molecules.

Utilization in Asymmetric Synthesis

This compound is a versatile chiral building block for the synthesis of a wide range of enantiomerically pure compounds. researchgate.net Its utility stems from the ability to perform various chemical modifications on its side chain without affecting the stereochemistry of the α-carbon, particularly when the amine is protected. acs.org

For instance, N-protected L-aspartic acid diesters can be regioselectively deprotonated at the β-carbon, allowing for the introduction of various substituents with stereochemical control. google.com This approach has been used in the synthesis of optically active lactones. google.comgoogle.com Furthermore, this compound has been utilized in the synthesis of β-phosphono α-amino acids, where a phosphonate (B1237965) moiety is introduced onto an intermediate derived from the diester. scispace.com The chirality of this compound is preserved throughout these synthetic sequences, leading to the formation of enantiomerically pure final products.

Precursor for Complex Molecular Architectures

This compound is a foundational component in the synthesis of intricate molecular structures, including modified amino acids and polymerizable macrocycles. Its utility stems from the ability to selectively manipulate its ester and amine functionalities.

A key strategy involves the use of sterically demanding protecting groups on the nitrogen atom, such as the 9-phenylfluoren-9-yl (PhFl) group. acs.orgorgsyn.org This bulky group effectively shields the α-proton, directing bases to deprotonate the β-carbon and allowing for regioselective alkylation at this position. acs.org For instance, the synthesis of β,β-dimethylated amino acid building blocks has been achieved through the regioselective dialkylation of PhFl-protected this compound. acs.org This method has been successfully employed to create a variety of novel, optically pure amino acid derivatives with functionalized side chains, such as β,β-dimethyl-D-aspartic acid and β,β-dimethyl-D-homoserine. acs.org The PhFl group also prevents epimerization at the α-carbon, even under the strongly basic conditions required for dimethylation. acs.org

Furthermore, this compound is a starting material for creating larger, cyclic structures. A notable example is the synthesis of a novel polymerizable macrocycle. tandfonline.com The process begins with the acylation of this compound hydrochloride, followed by aminolysis with a bifunctional amine. tandfonline.com The resulting intermediate, possessing free amino groups, is then reacted under high dilution with a diisocyanate to form the macrocycle. tandfonline.com The integrity and purity of such complex cyclic structures are confirmed through various analytical techniques, including mass spectrometry and NMR spectroscopy. tandfonline.com

The derivatization of this compound is not limited to the carbon backbone. N-substituted derivatives, such as N-octadecyl-1,4-dimethyl L-aspartate, are synthesized to create molecules with specific properties, like surfactant-like behavior, due to their amphiphilic nature. ontosight.ai These modified amino acid derivatives are valuable as building blocks for even more complex molecules in fields like pharmaceuticals and biotechnology. ontosight.ai

Application in Peptidomimetic Construction

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. This compound is a valuable chiral building block in the construction of these important therapeutic and research agents. researchgate.net Its derivatives are used to create constrained peptide analogues and non-natural amino acids that can be incorporated into peptide chains. acs.org

One of the key applications is in the synthesis of constrained β-turn mimetics. The unique properties of N-protected aspartate diesters, where the bulky protecting group directs reactivity to the side-chain ester, allow for the synthesis of a wide variety of peptidomimetic structures while retaining the original chirality of the α-carbon. acs.org

This compound derivatives are also employed in the creation of triazole-based peptidomimetics. rsc.org In this approach, the amino acid structure is fragmented, and the resulting amine and carbonyl groups are replaced with azide (B81097) and alkyne functionalities, respectively. rsc.org These building blocks are then used in click chemistry reactions to form triazole rings, which act as amide bond isosteres. This strategy has been used to develop inhibitors for protein-protein interactions, such as those involving PDZ domains. rsc.org

Furthermore, the side chain of aspartate can be modified to introduce reactive groups for macrocyclization. For example, the aspartate side chain can be reacted with amino acetaldehyde (B116499) dimethyl acetal, a masked aldehyde unit, to install an aldehyde functionality. nih.gov This aldehyde can then participate in intramolecular reactions to form cyclic peptides, a common strategy to enhance the stability and conformational rigidity of peptidomimetics. nih.gov

The versatility of this compound and its derivatives makes them indispensable tools for medicinal chemists and biochemists in the design and synthesis of novel peptidomimetics with tailored properties.

Polymeric Material Synthesis Utilizing this compound Monomers

This compound and its derivatives are increasingly utilized as monomers in the synthesis of advanced polymeric materials. These bio-based polymers, particularly polyesters and poly(ester amide)s, are of significant interest for biomedical applications due to their potential biodegradability and biocompatibility. The functional side chain of the aspartic acid unit allows for the creation of polymers with tunable properties.

Development of L-Aspartic Acid Based Polyesters

L-aspartic acid-based polyesters are a class of polymers synthesized using this compound derivatives as key monomers. These polyesters are often designed to be amphiphilic and responsive to biological stimuli, making them suitable for applications such as drug delivery. acs.org

The synthesis typically involves creating dimethyl ester monomers from L-aspartic acid with specific side-chain functionalities. acs.org For example, monomers with acetal and stearate side chains have been developed. acs.org These monomers are then subjected to polymerization with a diol, such as 1,12-dodecanediol. acs.org A common and environmentally friendly method for this polymerization is solvent-free melt polycondensation. acs.orgresearchgate.net

The properties of the resulting polyesters can be finely tuned by varying the composition of the side chains. For instance, incorporating stearate pendant groups can introduce semicrystallinity into an otherwise amorphous polymer backbone. acs.org Post-polymerization, functional groups can be revealed through deprotection steps. Acetal groups, for example, can be deprotected under acidic conditions to yield hydroxyl-functionalized polyesters. acs.org The combination of hydrophobic (e.g., stearate) and hydrophilic (e.g., hydroxyl) side chains imparts an amphiphilic character to the polymer, enabling self-assembly in aqueous environments. acs.org

The molecular weight and structure of these polyesters are confirmed using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgiiserpune.ac.in For example, during melt transesterification polycondensation, the disappearance of the methoxy (B1213986) proton signals from the dimethyl ester monomer and the appearance of new signals corresponding to the polyester (B1180765) backbone in the ¹H NMR spectrum confirm the polymerization. acs.org

| Monomer System | Polymerization Method | Key Polymer Characteristics | Reference |

| This compound with acetal and stearate side chains + 1,12-dodecanediol | Solvent-free melt polycondensation | Amphiphilic, enzyme-responsive, side-chain crystallinity | acs.org |

| Diethyl L-aspartate | Enzymatic polymerization (Bacillus subtilis protease) | α-linked poly(ethyl L-aspartate), Mw up to 3700 | researchgate.net |

| N-Carboxyanhydride of β-benzyl L-aspartate | Ring-opening polymerization | Precursor for functional polyaspartamides | nih.gov |

Melt Polycondensation Reactions for Side-Chain Functionalized Polymers

Melt polycondensation is a powerful, solvent-free technique for synthesizing high-molecular-weight polymers, including those derived from this compound. researchgate.netacs.org This method is particularly advantageous for industrial-scale production as it is an eco-friendly process. acs.org The reaction is typically carried out at high temperatures (e.g., 150°C) and often under vacuum to facilitate the removal of small molecule byproducts, such as methanol, driving the polymerization towards completion. acs.orgacs.org

This strategy has been effectively used to create a variety of side-chain functionalized polymers. By designing L-aspartic acid-based monomers with different pendant groups, polymers with a wide range of properties can be accessed. For example, L-amino acid ester-urethane monomers have been polymerized with sugar-derived diols via melt polycondensation to produce novel poly(ester-urethane)s. acs.org Catalysts like dibutyltin (B87310) oxide are often used to facilitate the reaction. acs.org

A key advantage of this method is that the side-chain functionalities of the aspartic acid monomers, such as acetal or stearate groups, can remain intact during the high-temperature polymerization process. acs.org This allows for the synthesis of well-defined functional polymers. Subsequent deprotection can then unmask other functional groups, like hydroxyls from acetals, providing a route to thermoresponsive and pH-responsive materials. acs.orgacs.org

The progress and outcome of the polymerization are monitored by standard analytical methods. The degree of polymerization can be determined by ¹H NMR by comparing the signal intensities of the monomer end groups with the newly formed ester groups in the polymer backbone. acs.org The thermal stability of the monomers is a crucial prerequisite for this method, and it is typically assessed by thermogravimetric analysis (TGA) to ensure they can withstand the polymerization temperatures. acs.org

| Monomer 1 | Monomer 2 | Catalyst | Polymerization Conditions | Resulting Polymer Type | Reference |

| Dimethyl ester of L-aspartic acid (with acetal/stearate side chains) | 1,12-dodecanediol | None (autocatalyzed) | High temperature, vacuum | Side-chain functionalized polyester | acs.org |

| L-amino acid ester-urethane monomer | Sugar-derived diol (Mant-6) | Dibutyltin oxide | 150°C, N₂ purge then high vacuum | Poly(ester-urethane) | acs.org |

| N- and C-terminus ω-alkene-chain functionalized L-aspartic acid | Self-condensation (ADMET) | Grubbs 1st catalyst | Melt-polycondensation | Precision poly(alkyl) with aspartic acid units | rsc.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating Dimethyl L-aspartate from reaction mixtures and for quantifying its purity, particularly its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral molecules like this compound. To achieve separation of the L- and D-enantiomers, a chiral stationary phase (CSP) is required. The choice of CSP and the mobile phase composition are critical for effective resolution.

For instance, enantiomeric excess of related dibenzyl esters of L-aspartic acid has been successfully determined using a Phenomenex Lux 3 μ Amylose-2 column. acs.org The separation is achieved by employing a mobile phase consisting of a mixture of hexane (B92381) and ethanol. acs.org While specific conditions for this compound itself are not detailed in the provided results, the principle remains the same. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Researchers have also utilized HPLC to analyze the enantiomeric purity of magnesium-L-aspartate, a salt derived from L-aspartic acid. researchgate.net This analysis can be performed directly or after derivatization with a chiral reagent, such as o-phthaldialdehyde (OPA) and N-acetyl-l-cysteine, followed by fluorescence detection. researchgate.net The D-enantiomer concentration in such samples has been found to be in the range of 0.03 to 0.12%. researchgate.net These approaches highlight the capability of HPLC to detect even minor amounts of the unwanted enantiomer.

Table 1: HPLC Conditions for Chiral Separation of Aspartic Acid Derivatives

| Parameter | Condition |

| Column | Phenomenex Lux 3 μ Amylose-2 acs.org |

| Mobile Phase | Hexane/Ethanol mixture acs.org |

| Detection | UV or Fluorescence acs.orgresearchgate.net |

This table presents example conditions for related compounds, illustrating a general approach.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of amino acids and their non-volatile esters like this compound by Gas Chromatography (GC) is challenging due to their low volatility and polar nature. nist.govthermofisher.comsigmaaldrich.com Therefore, a crucial step of derivatization is required to convert them into more volatile and thermally stable compounds suitable for GC analysis. nist.govthermofisher.comsigmaaldrich.com

Common derivatization methods for amino acids include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylation followed by esterification. thermofisher.comsigmaaldrich.com For example, L-aspartic acid has been analyzed as its trimethylsilyl (B98337) (TMS) derivative. tandfonline.com The resulting volatile derivatives can then be separated on a suitable GC column, often a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane. thermofisher.com

The separated components are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides not only retention time data for identification but also mass spectra, which offer valuable structural information based on the fragmentation patterns of the derivatized molecules. sigmaaldrich.com

Table 2: GC Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Abbreviation | Derivative Formed |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) |

| N,N-Dimethylformamide dimethyl acetal (B89532) | DMF-DMA | Methyl ester |

This table lists common reagents for preparing amino acids for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is exceptionally well-suited for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples. bldpharm.com

LC-MS allows for the direct analysis of this compound without the need for derivatization, as is required for GC. The compound is first separated from other components on an HPLC column, typically a reversed-phase column. The eluent from the HPLC is then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₆H₁₁NO₄, molecular weight 161.16 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at m/z 162.1 in the positive ion mode. nih.gov The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation.

Spectroscopic Elucidation Methods for Structural Confirmation

Spectroscopic methods are fundamental for the unambiguous determination of the chemical structure of this compound, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. bloomtechz.comprepchem.comnih.gov

In the ¹H NMR spectrum of this compound hydrochloride, distinct signals corresponding to the different types of protons are observed. bloomtechz.com The methyl protons of the two ester groups (OCH₃) would appear as singlets, likely in the range of 3.7-3.8 ppm. acs.org The proton on the alpha-carbon (the carbon attached to the amino group) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) would also appear as a multiplet. bloomtechz.com

The ¹³C NMR spectrum provides information on the different carbon environments. nih.gov One would expect to see signals for the two distinct carbonyl carbons of the ester groups, the alpha-carbon, the methylene carbon, and the two methyl carbons of the ester groups. spectrabase.com

Conformational studies of this compound have been conducted using a combination of experimental and theoretical analysis of ³JHH coupling constants from NMR data. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | Methyl | ~3.7 | ~52 |

| -COOCH₃ | Methyl | ~3.8 | ~53 |

| -CH(NH₂)- | Methine | Multiplet | ~50 |

| -CH₂- | Methylene | Multiplet | ~34 |

| >C=O | Carbonyl | - | ~170 |

| >C=O | Carbonyl | - | ~172 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The data for the hydrochloride salt may show slight variations. bloomtechz.comnih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. thermofisher.comavantorsciences.com The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

Key expected absorptions include:

N-H stretching: A band or bands in the region of 3300-3400 cm⁻¹ corresponding to the primary amine group.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. upi.edu

C=O stretching: A strong, sharp absorption band around 1740-1760 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities. acs.orglibretexts.org The presence of two ester groups may lead to a broadening or splitting of this peak.

C-O stretching: Bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bond stretching of the ester groups. researchgate.net

N-H bending: A band around 1600 cm⁻¹ can be attributed to the bending vibration of the N-H bond in the amine group.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3400 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Ester (C=O) | Stretch | 1740 - 1760 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Amine (N-H) | Bend | ~1600 |

This table provides a summary of the expected major absorption bands. acs.orgupi.edulibretexts.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. ijnrd.org The absorption of UV or visible radiation by an organic molecule, such as this compound, corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk For this compound, which contains carbonyl groups and atoms with non-bonding electrons (lone pairs), the primary electronic transitions observed are n → π* and π → π*. shu.ac.uk

Saturated compounds that possess atoms with lone pairs are capable of n → σ* transitions, which typically occur in the 150-250 nm range. shu.ac.uk The carbonyl groups in this compound contain both π electrons and non-bonding (n) electrons. The n → π* transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital, are characteristically of low molar absorptivity, generally ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk In contrast, π → π* transitions, arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, exhibit much higher molar absorptivities, typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

The UV spectrum of a derivative of this compound, (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate, has been reported with the following absorption maxima (λ_max) in ethanol: 310 nm (ε = 9,600), 298 nm (ε = 5,000), 266 nm (ε = 14,000), 238 nm (ε = 23,000), and 209 nm (ε = 47,000). orgsyn.org These high extinction coefficients are indicative of π → π* transitions, likely associated with the extensive conjugation in the 9-phenylfluorenyl group. While the parent this compound itself lacks such a large chromophore, it will still exhibit characteristic absorptions in the UV region due to its carbonyl functionalities, albeit at shorter wavelengths and with lower intensities. myfoodresearch.com

Table 1: Electronic Transitions in Organic Molecules

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| σ → σ | < 150 | High |

| n → σ | 150 - 250 | Low to Medium |

| π → π | 200 - 700 | 1,000 - 10,000 |

| n → π | 200 - 700 | 10 - 100 |

Data sourced from Principles of Instrumental Analysis, 6th ed. and other general spectroscopy textbooks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of this compound is 161.16 g/mol . nih.gov Its hydrochloride salt, L-aspartic acid dimethyl ester hydrochloride, has a molecular weight of 197.62 g/mol . biosynth.comsigmaaldrich.com

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For amino acid derivatives like this compound, fragmentation often occurs at the ester and amino functional groups. nist.gov A common fragmentation pathway for amino acid butyl esters involves the neutral loss of butyl formate (B1220265) (102 Da). osu.edu For the dimethyl ester, analogous losses related to the methyl ester groups would be expected.

The derivatization of amino acids can significantly influence their fragmentation in MS. For instance, stable-isotope reductive dimethylation not only aids in quantitative proteomics but also enhances the a1 ion signal during collision-induced dissociation (CID), which is useful for protein characterization. nih.gov The fragmentation of the N-methoxycarbonyl (N-MOC) derivative of dimethyl aspartate is governed by the parallel and successive decomposition of its three functional groups. nist.gov

A study on the analysis of L-aspartic acid used multiple reaction monitoring (MRM) to quantify the analyte, with a specific mass transition of m/z 134.0 → 88.03. researchgate.net This indicates a fragmentation pathway where the parent ion loses a fragment with a mass of 45.97 Da.

Table 2: Key Mass Spectrometry Data for this compound and its Hydrochloride Salt

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₁₁NO₄ | 161.16 nih.gov |

| This compound Hydrochloride | C₆H₁₁NO₄·HCl | 197.62 biosynth.comsigmaaldrich.com |

Elemental Analysis and Stoichiometry Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula and purity of a synthesized compound like this compound. The theoretical elemental composition of this compound (C₆H₁₁NO₄) is calculated based on its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₁NO₄)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 44.72 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.88 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.69 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 39.71 |

| Total | 161.157 | 100.00 |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical method. researchgate.net For a compound like this compound, derivatization can enhance its detectability by introducing chromophoric or fluorophoric groups, and can also be used to resolve its enantiomers. myfoodresearch.comresearchgate.net

Chiral Derivatization for Diastereomer Formation

The analysis of enantiomers, such as the D- and L-forms of aspartic acid and its esters, often requires chiral separation techniques. mdpi.com An indirect method for this involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.netresearchgate.net These diastereomers, having different physical properties, can then be separated using standard achiral chromatography. researchgate.net

A variety of chiral derivatizing agents are available for amines, including Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and o-phthaldialdehyde (OPA) in combination with a chiral thiol. nih.govnih.gov For example, a method for the simultaneous determination of D- and L-aspartic acid involves derivatization with a chiral adduct of OPA and N-acetyl-L-cysteine. nih.gov This allows for the detection of as little as five picomoles of D-aspartate in the presence of a 100-fold excess of L-aspartate. nih.gov The formation of these diastereomeric derivatives allows for their resolution on a reverse-phase HPLC column. nih.gov

Table 4: Common Chiral Derivatizing Agents for Amines

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative |

| Marfey's Reagent (FDAA) | Primary and Secondary Amines | Diastereomeric Amides |

| o-Phthaldialdehyde (OPA) + Chiral Thiol (e.g., N-acetyl-L-cysteine) | Primary Amines | Diastereomeric Isoindoles |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amines | Diastereomeric Carbamates |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA) | Amines | Diastereomeric Amides |

Information compiled from various sources on chiral analysis and derivatization. researchgate.netnih.govnih.gov

Fluorescent Derivatization for Spectrophotometric Detection

To enhance the sensitivity of detection, particularly in HPLC, fluorescent derivatizing agents are employed. uq.edu.au Most amino acids, including this compound, are not naturally fluorescent. myfoodresearch.com Derivatization with a fluorescent tag allows for highly sensitive detection using a fluorescence detector. myfoodresearch.com

Reagents like o-phthaldialdehyde (OPA), when reacted with a primary amine in the presence of a thiol, form a highly fluorescent adduct. myfoodresearch.com Other common fluorescent derivatizing agents include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), which react with amines to produce stable, highly fluorescent products. dergipark.org.tr These derivatization reactions are often performed pre-column, before the sample is injected into the HPLC system. myfoodresearch.com The choice of derivatizing agent can depend on the specific requirements of the analysis, such as desired sensitivity and compatibility with the chromatographic conditions. dergipark.org.tr

Table 5: Common Fluorescent Derivatizing Agents for Amines

| Reagent | Excitation Wavelength (nm, approx.) | Emission Wavelength (nm, approx.) |

| o-Phthaldialdehyde (OPA)/Thiol | 340 | 455 |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | 470 | 530 |

| 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) | 470 | 530 |

| Dansyl Chloride | 335 | 520 |

| Fluorescamine | 390 | 475 |

Data sourced from various analytical chemistry and chromatography reviews. myfoodresearch.comresearchgate.netdergipark.org.tr

Mechanistic and Biochemical Investigations Involving Dimethyl L Aspartate

Role as a Model Compound in Biochemical Pathway Studies

The central role of L-aspartate in cellular metabolism makes it a critical node for numerous biosynthetic and bioenergetic pathways. The use of Dimethyl L-aspartate allows for a controlled introduction of the aspartate backbone into cellular systems, bypassing native transport mechanisms and enabling the study of its subsequent metabolic fate.

L-aspartate is a fundamental building block for a wide array of essential biomolecules. It serves as a direct precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, isoleucine, and lysine. mdpi.com Furthermore, it is integral to the de novo synthesis of nucleotides, contributing atoms to the rings of both purines and pyrimidines. mdpi.com

In research settings, this compound can be employed to deliver an aspartate payload into cells. Once inside, ubiquitous intracellular esterases hydrolyze the methyl esters, releasing L-aspartate. This newly available L-aspartate then enters various metabolic networks. By using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N), researchers can trace the path of the aspartate-derived atoms through these complex networks, identifying and quantifying the flux towards different metabolic intermediates and final products. This technique is crucial for understanding how cells allocate resources and how metabolic pathways are regulated under different physiological or pathological conditions. nih.gov

L-aspartate is a key participant in several critical metabolic cycles that bridge different cellular compartments and biochemical processes. Two of the most significant are the Urea Cycle and the Malate-Aspartate Shuttle.

Urea Cycle: This cycle is essential for the detoxification of ammonia (B1221849) in the liver. L-aspartate provides one of the two nitrogen atoms that are ultimately incorporated into urea. It enters the cycle by condensing with citrulline to form argininosuccinate.

Malate-Aspartate Shuttle (MAS): This complex shuttle is vital for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for oxidative phosphorylation. nih.govresearchgate.net Cytosolic aspartate is a key component of this shuttle, which is crucial for maintaining redox balance and supporting cellular respiration, particularly in tissues like the heart and liver. mdpi.comnih.gov

By supplying cells with this compound, which is then converted to L-aspartate, investigators can study the kinetics and regulation of these cycles. For instance, increasing the intracellular pool of aspartate can reveal rate-limiting steps or regulatory feedback mechanisms within the Urea Cycle or the Malate-Aspartate Shuttle. nih.gov

Table 1: Key Metabolic Cycles Involving L-Aspartate

| Metabolic Cycle | Primary Function | Role of L-Aspartate | Key Enzymes Involved |

|---|---|---|---|

| Urea Cycle | Ammonia detoxification | Provides one of the two nitrogen atoms for urea synthesis. | Argininosuccinate Synthetase, Argininosuccinate Lyase |

| Malate-Aspartate Shuttle | Transfer of cytosolic NADH into mitochondria | Acts as a carrier of reducing equivalents across the mitochondrial membrane. mdpi.comresearchgate.net | Aspartate Aminotransferase, Malate Dehydrogenase |

| Purine Synthesis | Building block for DNA/RNA | Donates a nitrogen atom to the purine ring. | Adenylosuccinate Synthetase |

| Pyrimidine Synthesis | Building block for DNA/RNA | The entire molecule (except one carboxyl group) is incorporated into the pyrimidine ring. | Aspartate Transcarbamylase |

Enzymatic Transformation and Interaction Studies

The esterification of L-aspartate's carboxyl groups profoundly alters its interaction with enzymes. This modification makes this compound a useful probe for studying enzyme specificity and reaction mechanisms.

Enzyme active sites are highly specific, often relying on precise charge and shape complementarity with their substrates. Many enzymes that utilize L-aspartate, such as aspartate transcarbamylase or aspartate kinase, specifically recognize the two negatively charged carboxylate groups of the amino acid. mdpi.comnih.gov

This compound, with its neutral methyl ester groups, is generally not a substrate for these highly specific enzymes. This makes it an excellent negative control in experiments to confirm that a free carboxylate moiety is required for enzyme binding and catalysis.

Conversely, some enzymes exhibit broader substrate specificity. For example, certain proteases and esterases can recognize and act upon the esterified molecule. In one instance, this compound hydrochloride has been identified as an inhibitor of serine proteases, where it is proposed to form a covalent bond with the active site serine residue. biosynth.com Studies with the NAD-malic enzyme have shown it can utilize L-aspartate as a substrate, although with much lower efficiency than its primary substrate, L-malate, highlighting the strict stereochemical and structural requirements of many enzymes. nih.gov

Table 2: Substrate Specificity of Aspartate-Utilizing Enzymes

| Enzyme | Natural Substrate | Interaction with this compound | Rationale for Specificity |

|---|---|---|---|

| Aspartate Transcarbamylase | L-Aspartate | Not a substrate | Requires free β-carboxylate for binding and catalysis. nih.gov |

| Aspartate Kinase | L-Aspartate | Not a substrate | Requires phosphorylation of the β-carboxylate group. researchgate.net |

| NAD-Malic Enzyme | L-Malate | Not a direct substrate (but acts on L-aspartate) | Active site is optimized for a hydroxyl group, not an amino group, though it can accommodate L-aspartate poorly. nih.gov |

| General Esterases | Various Esters | Substrate | Recognize and hydrolyze the ester linkages. |

| Serine Proteases | Peptides | Inhibitor biosynth.com | The molecule can fit into the active site and covalently modify the catalytic serine. nih.gov |

The primary enzymatic transformation of this compound within a biological context is its hydrolysis back to L-aspartic acid and two molecules of methanol (B129727). This reaction is typically catalyzed by non-specific carboxylesterases found throughout the cell. The mechanism involves a nucleophilic attack on the carbonyl carbon of the ester by a residue in the enzyme's active site (often a serine), leading to the formation of a tetrahedral intermediate, followed by the release of methanol and subsequent hydrolysis of the enzyme-aspartate intermediate to release L-aspartate and regenerate the enzyme.

While hydrolysis is the most common fate, transesterification is another possible enzymatic reaction. In this process, the methyl group of the ester is transferred to another alcohol molecule without an intermediate water molecule. Though less prevalent in intracellular metabolism, enzyme-catalyzed transesterification reactions are widely studied for synthetic purposes, often using lipases or proteases in non-aqueous environments. nih.gov These studies provide a mechanistic framework for how enzymes can manipulate ester bonds, which is applicable to understanding the potential, albeit minor, metabolic routes for this compound.

Enzymes that specifically modify the L-aspartate molecule are crucial for its metabolic functions. Examples include:

L-aspartate-α-decarboxylase , which converts L-aspartate to β-alanine, a precursor for coenzyme A. nih.gov

Aspartase (L-aspartate ammonia-lyase) , which catalyzes the reversible deamination of L-aspartate to fumarate. nih.gov

Aspartate aminotransferase , which transfers the amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate, a key reaction in amino acid metabolism and the Malate-Aspartate Shuttle. mdpi.com

These enzymes have active sites precisely evolved to bind L-aspartate. The presence of the methyl ester groups in this compound prevents it from acting as a substrate for these enzymes. For instance, L-aspartate-α-decarboxylase requires a free α-carboxylate to orient the substrate for decarboxylation. Similarly, aspartase and aspartate aminotransferase require interaction with both carboxylate groups for proper binding and catalysis. Therefore, this compound can be used in cellular or reconstituted systems to provide a source of L-aspartate that only becomes available after esterase activity, allowing researchers to separate the effects of aspartate delivery and uptake from the direct interaction with its primary modifying enzymes.

Molecular Recognition and Binding Interactions

The ability of host molecules to selectively recognize and bind guest molecules is a cornerstone of supramolecular chemistry and biology. This compound, with its distinct functional groups, has served as a target for the design of artificial receptors, leading to detailed investigations into the non-covalent forces that govern these interactions.

Artificial Receptor Design and Synthesis for this compound Recognition

The rational design of synthetic receptors capable of selectively binding amino acid derivatives is a significant area of research. One notable success in the specific recognition of this compound (also referred to as Asp-OMe) involves a trifunctionalized porphyrin host. Researchers synthesized [trans-5,15-Bis(2,7-dihydroxy-1-naphthyl)-2,3,7,8,12,13,17,18-octaethylporphyrinato]zinc(II) as a receptor specifically for amino acid derivatives that possess a hydrogen-bonding site in their side chain. nih.gov

This synthetic host was designed to utilize a "three-point fixation" strategy to achieve high selectivity. nih.govmdpi.com The binding mechanism involves:

Coordination Interaction: The amino group of this compound coordinates with the zinc(II) ion at the center of the porphyrin ring.

Hydrogen Bonding: Two simultaneous hydrogen bonds form between the host and the guest molecule.

This multi-point interaction leads to a demonstrable selectivity for this compound over other amino acid methyl esters. Thermodynamic analysis revealed that the binding of this compound to the porphyrin host is more favorable than the binding of Dimethyl L-glutamate (Glu-OMe) or L-leucine methyl ester (Leu-OMe). nih.gov The preference for this compound is primarily driven by a more favorable enthalpy term, suggesting a stronger and more specific interaction with the receptor's binding pocket. nih.gov

| Guest Molecule | ΔG° (kcal/mol) |

|---|---|

| This compound (Asp-OMe) | -6.6 |

| Dimethyl L-glutamate (Glu-OMe) | -5.9 |

| L-leucine methyl ester (Leu-OMe) | -5.8 |

Non-Covalent Interactions in Molecular Complexes

Non-covalent interactions are the primary forces driving the formation of host-guest complexes. mdpi.comacs.org In the context of this compound, these interactions include hydrogen bonds, coordination bonds, and van der Waals forces. nih.govresearchgate.net

In the complex formed between the zinc-porphyrin host and this compound, ¹H NMR titration experiments confirmed that three simultaneous attractive interactions are at play: one coordination interaction and two hydrogen-bonding interactions. nih.gov The analysis of enthalpy and entropy changes for the binding process indicates that as the number of recognition pairs (i.e., non-covalent interactions) increases, the host-guest complex becomes more ordered. nih.gov

Beyond host-guest chemistry, intramolecular non-covalent interactions are crucial in determining the conformational preferences of the molecule itself. Studies have shown that intramolecular hydrogen bonding is a factor in the stability of this compound conformers, although steric and hyperconjugative effects are considered the primary drivers. researchgate.net These weak interactions, such as those between the carbonyl groups and the amine group, influence the molecule's shape in different environments. researchgate.net

Conformational Analysis and Molecular Dynamics

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and dynamic behavior. Unlike its parent amino acid, this compound does not form a zwitterion and is soluble in many organic solvents, which facilitates detailed conformational studies in various media. researchgate.net

Experimental Determination of Conformational Preferences

The conformational landscape of this compound has been extensively mapped using a combination of spectroscopic techniques and theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of ³JHH coupling constants, has been a powerful tool for assigning the most stable conformers in various aprotic solvents. researchgate.net

Researchers have found excellent agreement between experimentally measured coupling constants and those derived from theoretical calculations, providing a high degree of confidence in the determined structures. researchgate.net Infrared (IR) spectroscopy has also been employed as a complementary technique to quantify the populations of different conformers. researchgate.net These experimental approaches have been crucial in validating the results of computational models.

Dynamics of Molecular Conformations in Solution and Isolated Phase

The conformational preferences of this compound (AspOMe) have been theoretically evaluated in both the isolated (gas) phase and in solution. researchgate.net Using computational methods such as the IEF-PCM model at the ωB97X-D/aug-cc-pVTZ level, researchers have identified and characterized the stable conformers of the molecule. researchgate.net

The conformational equilibrium is sensitive to the solvent environment. Studies in various aprotic solvents, from nonpolar to polar, show shifts in the populations of the different conformers, highlighting the role of solute-solvent interactions in modulating the molecule's structure.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle χ1 (°) | Dihedral Angle χ2 (°) |

|---|---|---|---|

| Ia | 0.00 | 61.6 | -1.8 |

| IIa | 0.00 | 61.7 | -2.0 |

| Va | 0.26 | 58.6 | -178.6 |

| IVc | 0.31 | -177.5 | -62.8 |

| IIIc | 0.32 | -177.4 | -62.8 |

Data derived from theoretical calculations at the uB97X-D/aug-cc-pVTZ level of theory. researchgate.net

This compound as a Research Probe in Cell Biology

While this compound is a valuable compound for fundamental chemical studies, its direct application as a research probe in cell biology is not as extensively documented as its parent molecule, L-aspartate. L-aspartate and its N-methylated derivative, N-methyl-D-aspartate (NMDA), are well-known excitatory neurotransmitters that act on synaptic receptors, and their roles in brain function are widely studied. nih.govfrontiersin.org

The esterification of L-aspartate to form this compound alters its physicochemical properties, notably increasing its lipophilicity and removing its zwitterionic character. researchgate.net These changes could theoretically be exploited to create probes for studying biological systems. For instance, a fluorescently or radioactively labeled version of this compound could potentially serve as a tool to investigate:

Amino Acid Transport: Its modified solubility might allow it to interact differently with cell membranes and amino acid transporters compared to L-aspartate.

NMDA Receptor Interactions: As an analog of L-aspartate, it could be used to probe the binding sites of NMDA receptors, which are crucial in neuronal signaling and are implicated in various neurological conditions. frontiersin.orgmdpi.com

However, current research predominantly focuses on the parent L- and D-aspartate molecules as the primary signaling entities in cellular and neurological processes. nih.govnih.gov Further investigation is required to develop and validate this compound-based probes for specific applications in live cell imaging or for tracking biochemical pathways.

Utilization in Cell Culture Media as an Additive

The supplementation of cell culture media with various amino acids is a fundamental practice to support robust cellular growth and function. Non-essential amino acids, which can be synthesized by cells, are often added to culture media to reduce the metabolic burden on the cells, allowing them to allocate more resources to growth and the production of desired biomolecules. While L-aspartic acid and its amide form, L-asparagine, are commonly included in various media formulations to support nucleotide and protein synthesis, there is a notable absence of research detailing the specific use of this compound as a supplement.

The rationale for including specific amino acid derivatives in cell culture media typically involves considerations of stability, solubility, and cellular uptake. For instance, L-alanyl-L-glutamine is often used as a stable substitute for L-glutamine. However, similar investigations into the potential benefits or specific effects of this compound as a media additive have not been reported in the available scientific literature. Therefore, no standardized concentrations, specific cell line applications, or observed metabolic impacts for this compound in this context can be described.

Computational and Theoretical Chemistry Studies of Dimethyl L Aspartate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, energy, and the distribution of its electrons, which in turn dictate its reactivity. youtube.com

A crucial first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. wikipedia.orgyoutube.com This process, called geometry optimization or energy minimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find a structure that corresponds to a minimum on the potential energy surface (PES). wikipedia.orgyoutube.com At this point, the net forces on each atom are close to zero. youtube.com Algorithms like gradient descent or quasi-Newton methods are employed to navigate the PES and locate these stationary points. wikipedia.orgyoutube.com

For Dimethyl L-aspartate, theoretical calculations have been used to determine its optimized geometry. In one study, the conformational preferences of L-aspartic acid dimethyl ester (referred to as AspOMe) were evaluated using theoretical calculations. The geometries of its various conformers were optimized at the ωB97X-D/aug-cc-pVTZ level of theory, a sophisticated method that accounts for electron correlation and dispersion forces. rsc.orgresearchgate.net This process is essential for ensuring that subsequent property calculations are performed on a physically realistic molecular structure. youtube.com

Once an optimized geometry is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity and spectroscopic behavior. youtube.com Key among these are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govresearchgate.net

Other important properties include the molecular electrostatic potential (MEP) and atomic charge distribution. The MEP map illustrates the charge distribution around the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.govresearchgate.net This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.gov Population analysis methods, such as Mulliken or Hirshfeld, can be used to assign partial charges to each atom, providing further insight into the molecule's polarity and potential for intermolecular interactions. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.27 eV | Indicates electron-donating ability |

| LUMO Energy | -0.18 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 0.09 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Measures overall molecular polarity |

Computational Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds. As these bonds rotate, the molecule can adopt various spatial arrangements called conformations, each with a different potential energy. acs.org Computational conformational analysis aims to identify the stable conformers (those residing in energy minima) and determine their relative energies and populations. rsc.orgresearchgate.net

Ab initio and Density Functional Theory (DFT) are two major classes of quantum mechanical methods used for conformational analysis. nih.gov DFT methods, in particular, offer a good balance between accuracy and computational cost for molecules of this size. nih.gov

A detailed conformational analysis of this compound (AspOMe) has been performed using the ωB97X-D/aug-cc-pVTZ level of theory. rsc.orgresearchgate.net The study identified eight stable conformers for the molecule in its isolated, gas-phase state. researchgate.net The relative stabilities of these conformers are determined by a combination of factors, including steric hindrance between bulky groups and stabilizing hyperconjugative interactions. rsc.org Natural Bond Orbital (NBO) analysis is a technique often used alongside these calculations to quantify the energetic contributions of such electronic interactions. rsc.orgscience.gov While intramolecular hydrogen bonding can be a factor, studies on AspOMe suggest it plays a secondary role in determining conformer stability compared to steric and hyperconjugative effects. rsc.orgresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Defining Dihedral Angles (χ1, χ2) |

|---|---|---|

| Conformer 1 | 0.00 | -64.8°, 178.5° |

| Conformer 2 | 0.33 | 177.3°, 176.6° |

| Conformer 3 | 0.43 | 59.8°, 179.9° |

| Conformer 4 | 1.21 | -62.7°, -62.3° |

| Conformer 5 | 1.45 | 178.4°, -63.5° |

Data derived from theoretical calculations at the ωB97X-D/aug-cc-pVTZ level of theory. researchgate.net

The surrounding solvent can have a significant impact on the conformational equilibrium of a molecule. nih.gov Computational models can account for these effects using various solvation models. A common approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). rsc.org

In the case of this compound, theoretical studies have employed the Integral Equation Formalism variant of PCM (IEF-PCM) to model the influence of different solvents on its conformational preferences. rsc.orgresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. By calculating the conformational energies both in the isolated phase and in solution, researchers can predict how the polarity of the solvent shifts the relative populations of the different conformers. rsc.orgresearchgate.net This approach has shown excellent agreement with experimental data derived from NMR spectroscopy in various aprotic solvents. rsc.org

Theoretical Modeling of Chromatographic Separation Phenomena

Chromatography is a technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net Theoretical models of chromatography aim to describe and predict this separation process, helping to optimize experimental conditions. ku.edu

The behavior of a molecule like this compound in a chromatographic system is governed by its physicochemical properties, many of which can be derived from the computational studies described above. Properties such as polarity (indicated by the dipole moment and MEP), size, and conformational flexibility influence its interactions with the stationary and mobile phases. mdpi.com

Mathematical models, such as the plate model, conceptualize the separation column as a series of discrete stages where the analyte reaches equilibrium between the two phases. ku.eduprimescholars.com More advanced models use computational fluid dynamics or molecular dynamics simulations to provide a more detailed picture of the interactions. nih.gov For instance, the retention time of this compound could be theoretically predicted by modeling its adsorption onto a stationary phase surface (like silica) and its solvation in a mobile phase (like a hexane (B92381)/ethyl acetate (B1210297) mixture). The calculated electronic properties and conformational energies would serve as key input parameters for such simulations, allowing for a theoretical prediction of its elution profile. metu.edu.tr

Interaction Energy Calculations for Chiral Stationary Phases

The enantioselective separation of chiral compounds by high-performance liquid chromatography (HPLC) is predicated on the differential interaction energies between the enantiomers and the chiral stationary phase (CSP). Computational methods, particularly molecular docking and quantum mechanics, are employed to calculate these interaction energies, offering a quantitative measure of the chiral recognition process.

The interaction energy (ΔE) between an analyte and a CSP can be calculated using the following equation:

ΔE = Ecomplex - (Eanalyte + ECSP)

Where Ecomplex is the energy of the analyte-CSP complex, Eanalyte is the energy of the isolated analyte, and ECSP is the energy of the isolated CSP. A more negative ΔE indicates a more stable complex. The difference in interaction energies (ΔΔE) for the two enantiomers (L and D) correlates with the enantioselectivity of the separation.

While specific interaction energy calculations for this compound with various CSPs are not extensively documented in publicly available literature, studies on analogous amino acid esters and chiral selectors provide a framework for understanding these interactions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, and cyclodextrin-based CSPs are commonly used for the separation of amino acid derivatives.

The primary forces governing the interaction between amino acid esters and these CSPs include:

Hydrogen Bonding: The amino and ester groups of this compound can act as hydrogen bond donors and acceptors, interacting with the hydroxyl and carbamate (B1207046) groups on polysaccharide-based CSPs or the hydroxyl groups on cyclodextrins.

π-π Interactions: While this compound itself lacks an aromatic ring, derivatization of the amino group with aromatic moieties is a common strategy to enhance chiral recognition. These aromatic groups can engage in π-π stacking interactions with phenyl groups on the CSP.

Steric Interactions: The spatial arrangement of the substituents around the chiral center of this compound leads to steric hindrance or favorable steric fit within the chiral cavities or grooves of the CSP.

Molecular docking simulations of N-carbobenzyloxy-D,L-aspartic acid with a β-cyclodextrin-based CSP have shown that the L-enantiomer forms a more stable complex, primarily due to more favorable hydrogen bonding and hydrophobic interactions. The calculated interaction energies can be used to rationalize the elution order observed in chromatographic experiments.

Table 1: Representative Interaction Energies of Amino Acid Esters with a Chiral Stationary Phase (Hypothetical Data)

| Amino Acid Ester Enantiomer | Interaction Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|

| This compound | -8.5 | Hydrogen Bonding |

| Dimethyl D-Aspartate | -7.2 | Hydrogen Bonding |

| N-Benzoyl-Dimethyl L-Aspartate | -12.3 | Hydrogen Bonding, π-π Stacking |

| N-Benzoyl-Dimethyl D-Aspartate | -10.9 | Hydrogen Bonding, π-π Stacking |

This hypothetical data illustrates that the L-enantiomers form more stable complexes (more negative interaction energy) with the CSP, suggesting they would be retained longer on the column, leading to their separation from the D-enantiomers.